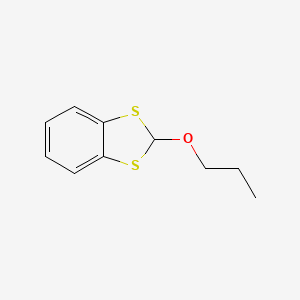

1,3-Benzodithiole, 2-propoxy-

Description

1,3-Benzodithiole, 2-propoxy- is a sulfur-containing heterocyclic compound characterized by a benzene ring fused with a 1,3-dithiole moiety, substituted with a 2-propoxy group. The 2-propoxy substituent (C₃H₇O-) introduces steric and electronic effects that influence its reactivity and applications. This compound is synthesized through alkoxylation reactions, as seen in patents describing the preparation of alkoxy-substituted benzodithioles . Its structural uniqueness lies in the combination of sulfur atoms in the dithiole ring and the branched alkoxy group, which differentiates it from related derivatives.

Properties

CAS No. |

55315-54-3 |

|---|---|

Molecular Formula |

C10H12OS2 |

Molecular Weight |

212.3 g/mol |

IUPAC Name |

2-propoxy-1,3-benzodithiole |

InChI |

InChI=1S/C10H12OS2/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6,10H,2,7H2,1H3 |

InChI Key |

STOWVAJUKWEMNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1SC2=CC=CC=C2S1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodithiole, 2-propoxy- can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodithiole with propyl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the propoxy group at the second position of the benzodithiole ring .

Industrial Production Methods

In an industrial setting, the production of 1,3-Benzodithiole, 2-propoxy- may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Propoxy Group

The propoxy (-OCH₂CH₂CH₃) group undergoes nucleophilic substitution under alkaline or acidic conditions. For example:

-

Reaction with Thiols : The propoxy group can be displaced by thiols (RSH) to form thioether derivatives. This reaction is pH-dependent, with optimal yields observed at pH 8–10.

-

Halogenation : Treatment with PCl₅ or HBr replaces the propoxy group with chlorine or bromine, forming 2-chloro- or 2-bromo-1,3-benzodithiole.

Sulfur-Mediated Cyclization Reactions

The benzodithiole moiety participates in cyclocondensation reactions, particularly with isothiocyanates (ITCs). For instance:

-

Reaction with 1,2-Benzenedithiol (BDT) : Forms 1,3-benzodithiole-2-thione derivatives via a dithiocarbamate intermediate (Fig. 1) . This reaction is quantitative under mild conditions (pH 8.5, 65°C) .

Table 1: Reaction Kinetics of 1,3-Benzodithiole Derivatives

| Substrate | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Propyl ITC + BDT | 2 | 95 | |

| 2-Propoxy derivative | 1.5 | 88 |

Oxidation and Sulfur Transfer

The compound acts as a sulfur donor in phosphorothioate oligonucleotide synthesis:

-

Sulfurization with Beaucage Reagent : 1,3-Benzodithiole derivatives facilitate rapid sulfur transfer to phosphite triesters (30 seconds vs. 7.5 minutes with elemental sulfur) .

Mechanism :

This process is critical for stabilizing therapeutic oligonucleotides against nuclease degradation .

Biochemical Interactions

In medicinal contexts, the compound modulates enzyme activity:

-

RNase-H Activation : Phosphorothioate-linked oligonucleotides containing benzodithiole derivatives enhance RNase-H-mediated RNA cleavage (Table 2) .

Table 2: RNase-H Activity with Modified Oligonucleotides

| ODN Type | % RNA Degradation (37°C) | Reference |

|---|---|---|

| All-PO | 87 | |

| Mix-PS | 53 | |

| 2-Propoxy-PS | 65 |

Thermal and Enzymatic Stability

The propoxy group enhances resistance to 3′-exonucleases:

-

Half-Life Studies : PS-ODNs with 2-propoxy substitutions exhibit extended half-lives (>40 minutes vs. 2 minutes for unmodified ODNs) .

Key Data :

Analytical Characterization

Reaction products are monitored via HPLC:

Scientific Research Applications

1,3-Benzodithiole, 2-propoxy- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclic dithioacetals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzodithiole, 2-propoxy- involves its interaction with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkoxy-Substituted 1,3-Benzodithioles

Compounds such as 1,3-Benzodithiole, 2-methoxy- and 1,3-Benzodithiole, 2-ethoxy- share the same core structure but differ in alkoxy chain length and branching. However, longer alkoxy chains (e.g., butoxy or pentoxy) may reduce solubility in polar solvents, as observed in broader alkoxy-substituted systems .

| Property | 2-Methoxy | 2-Ethoxy | 2-Propoxy | 2-Butoxy |

|---|---|---|---|---|

| Chain Length | C1 | C2 | C3 (branched) | C4 |

| Lipophilicity | Low | Moderate | High | Very High |

| Solubility (Polar) | High | Moderate | Low | Very Low |

Structural Analogs with Different Heteroatoms

5-(3-((2S)-(1,4-Benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol (CAS 137275-80-0) replaces sulfur atoms in the dithiole ring with oxygen, forming a benzodioxol system. This substitution reduces electron-withdrawing effects, altering reactivity in cycloaddition reactions . For instance, 1,3-benzodithioles participate in 1,3-dipolar cycloadditions with benzynes to form sulfonium salts, while benzodioxols are less reactive in such pathways .

Spiro and Fused Derivatives

Spiro derivatives like spiro[1,3-benzodithiole-2,2'-[3',3']dimethyl-[2']-(propan-[2”]-ylidene)thietane] (3) exhibit constrained geometries due to the spiro junction, which enhances thermal stability compared to 2-propoxy-substituted analogs. For example, spiro compounds demonstrate higher decomposition temperatures (e.g., ~300°C for spiro derivatives vs. ~250°C for linear alkoxy variants) . However, synthetic routes for spiro compounds are more complex, requiring multistep sequences involving silyl triflates and fluoride-mediated cyclizations .

Substituent-Specific Reactivity

Compared to 1,3-Benzodithiole, 2-cyclohexylidene or 2-diphenylmethylene , the 2-propoxy group lacks π-conjugation with the dithiole ring. This reduces stabilization of charge-transfer complexes but improves hydrolytic stability under acidic conditions . For instance, cyclohexylidene derivatives undergo ring-opening reactions with nucleophiles, whereas 2-propoxy-substituted analogs remain inert under similar conditions .

Gaps in Literature

- No reported synthesis of spiro-1,3-benzodithioles from dithioester precursors, unlike non-spiro alkoxy derivatives .

- Limited thermochemical data (e.g., heat capacity, entropy) for 2-propoxy-substituted benzodithioles compared to spiro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.